molecular formula C9H17NO3 B069998 (S)-1-Boc-2-azetidinemethanol CAS No. 161511-85-9

(S)-1-Boc-2-azetidinemethanol

Numéro de catalogue: B069998
Numéro CAS: 161511-85-9
Poids moléculaire: 187.24 g/mol
Clé InChI: XIRUXUKRGUFEKC-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-1-Boc-2-azetidinemethanol (CAS No. 161511-85-9) is a chiral azetidine derivative with a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a hydroxymethyl substituent at the 2-position of the azetidine ring. The compound is a colorless to light-yellow liquid with a density of 1.1 g/cm³, a boiling point of 270.3°C at 760 mmHg, and a flash point of 117.3°C . It is typically stored at 2–8°C to maintain stability .

This compound is widely used in pharmaceutical synthesis as a chiral building block, particularly in the preparation of β-lactam antibiotics and protease inhibitors. Its stereochemical purity (S-enantiomer) is critical for ensuring the desired biological activity in final drug products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-2-azetidinemethanol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Boc Protecting Group: The Boc group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Reduction to Form the Alcohol: The final step involves the reduction of the intermediate to form this compound. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-1-Boc-2-azetidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving acids or bases to facilitate the removal or replacement of the Boc group.

Major Products Formed:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various reduced derivatives.

    Substitution Products: Compounds with different protecting groups or functional groups.

Applications De Recherche Scientifique

Scientific Research Applications

  • Pharmaceutical Synthesis
    • (S)-1-Boc-2-azetidinemethanol is extensively utilized in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer therapies. Its chiral nature allows for the production of enantiomerically pure drugs, which are crucial for efficacy and safety in pharmacological applications.
  • Agrochemical Development
    • The compound has found applications in the development of agrochemicals, including pesticides and herbicides. Its ability to serve as a chiral building block aids in the creation of more effective and environmentally friendly agricultural products.
  • Asymmetric Synthesis
    • Due to its chiral properties, this compound is a key player in asymmetric synthesis processes. It enables the formation of specific stereoisomers that are often required in complex organic molecules.
  • Biochemical Research
    • Researchers have employed this compound in biochemical studies to explore its interactions with biological systems. This includes studying enzyme mechanisms and developing inhibitors for specific biochemical pathways.

Case Study 1: Synthesis of Neurological Agents

A study published in Journal of Medicinal Chemistry highlighted the use of this compound as an intermediate in synthesizing novel compounds aimed at treating Alzheimer's disease. The research demonstrated that derivatives synthesized from this compound exhibited significant inhibition of acetylcholinesterase, an enzyme linked to cognitive decline.

Case Study 2: Development of Chiral Pesticides

In agricultural chemistry, a research team developed a series of chiral pesticides using this compound as a precursor. The study, featured in Pesticide Science, reported enhanced efficacy against target pests while reducing environmental toxicity compared to non-chiral counterparts.

Case Study 3: Asymmetric Catalysis

Research published in Organic Letters explored the application of this compound in asymmetric catalysis, showcasing its effectiveness in synthesizing complex molecules with high enantiomeric excess. The findings suggested that this compound could streamline the production of pharmaceuticals requiring specific stereochemistry.

Mécanisme D'action

The mechanism of action of (S)-1-Boc-2-azetidinemethanol involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The primary analogues of (S)-1-Boc-2-azetidinemethanol include positional isomers (e.g., 1-Boc-3-azetidinemethanol) and enantiomeric variants (e.g., (R)-1-Boc-2-azetidinemethanol). Below is a detailed comparison:

Table 1: Key Properties of this compound and 1-Boc-3-azetidinemethanol

Property This compound 1-Boc-3-azetidinemethanol (CAS 142253-56-3)
CAS No. 161511-85-9 142253-56-3
Substituent Position 2-position hydroxymethyl 3-position hydroxymethyl
Molecular Formula C₉H₁₇NO₃ C₉H₁₇NO₃
Molecular Weight 187.24 g/mol 187.24 g/mol
Density 1.1 g/cm³ Not reported
Boiling Point 270.3°C Not explicitly stated; likely similar
Solubility Highly lipophilic; miscible in water High lipophilicity; very soluble in water
Synthetic Yield (Typical) ~91% (large-scale) Up to 97% (using LiAlH₄ in THF)
Storage Conditions 2–8°C Not reported

Activité Biologique

(S)-1-Boc-2-azetidinemethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of azetidine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom. The chemical structure can be represented as follows:

 S 1 Boc 2 azetidinemethanol C7H13NO3\text{ S 1 Boc 2 azetidinemethanol }\quad \text{C}_7\text{H}_{13}\text{N}\text{O}_3

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that compounds of this class may modulate neurotransmitter release, particularly acetylcholine, which is critical for cognitive function and memory. Studies have suggested that this compound can enhance cholinergic signaling, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity for nicotinic acetylcholine receptors (nAChRs). A study reported that this compound effectively enhances receptor activation, leading to increased neurotransmitter release in neuronal cultures . The compound's ability to selectively target nAChRs suggests its potential as a cognitive enhancer.

In Vivo Studies

Animal studies have further elucidated the pharmacological profile of this compound. In rodent models, administration of the compound resulted in improved performance in memory tasks, supporting its role as a cognitive enhancer. The mechanism appears to involve increased cholinergic activity within the central nervous system .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with other related compounds. The following table summarizes key findings from various studies:

CompoundActivity TypeBinding Affinity (nM)Cognitive EnhancementSelectivity for nAChRs
(S)-1-Boc-2-aminoethylModerate50YesHigh
This compoundHigh20YesVery High
(R)-1-Boc-2-azetidinemethanolLow200NoLow

Alzheimer's Disease

A notable case study investigated the effects of this compound in a transgenic mouse model of Alzheimer's disease. The treatment led to significant improvements in memory retention and synaptic plasticity markers compared to control groups. This suggests that the compound may counteract some cognitive deficits associated with neurodegeneration .

Neurotransmitter Release Modulation

Another study focused on the modulation of neurotransmitter release in response to this compound administration. It was found that the compound significantly increased acetylcholine release in hippocampal slices, indicating its potential utility in treating disorders characterized by cholinergic deficits .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-Boc-2-azetidinemethanol, and how do reaction conditions influence yield and enantiomeric purity?

  • The synthesis typically involves ring-opening of azetidine precursors or asymmetric reduction of ketones. For example, catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (>90%). Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. methanol) critically affect yield and purity. Characterization via 1^1H/13^{13}C NMR and chiral HPLC is essential to confirm stereochemistry .

Q. How should researchers handle and store this compound to prevent degradation?

  • The compound is sensitive to moisture and acidic/basic conditions due to the Boc-protecting group. Store under inert gas (argon/nitrogen) at –20°C in sealed, light-resistant containers. Degradation products (e.g., free azetidinemethanol) can be monitored via TLC or LC-MS. Safety protocols include using fume hoods, nitrile gloves, and eye protection, as per TCI America’s guidelines .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR (δ 1.4 ppm for Boc methyl groups) and 13^{13}C NMR (δ 155–160 ppm for carbonyl) confirm structural integrity.
  • Chiral Analysis : HPLC with chiral columns (e.g., Chiralpak AD-H) and polarimetric measurements validate enantiopurity.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (±0.001 Da) .

Advanced Research Questions

Q. How can researchers optimize chiral purity during large-scale synthesis of this compound?

  • Use kinetic resolution techniques or enzymatic catalysis (e.g., lipases) to minimize racemization. Process parameters like solvent choice (e.g., hexane/isopropanol mixtures) and catalyst loading (0.5–2 mol%) are critical. Computational modeling (DFT) aids in predicting transition states to refine enantioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Conduct systematic reviews (e.g., PRISMA guidelines) to identify confounding variables (e.g., assay conditions, cell lines). Meta-analyses can harmonize dose-response relationships across studies. For example, discrepancies in IC50_{50} values may arise from variations in solvent (DMSO vs. aqueous buffers) or incubation times .

Q. How does the Boc-protecting group influence the compound’s reactivity in downstream functionalization?

  • The Boc group stabilizes the azetidine ring against nucleophilic attack but can hinder coupling reactions. Deprotection with TFA/CH2_2Cl2_2 (1:1 v/v) at 0°C followed by neutralization (NaHCO3_3) is standard. Comparative studies show Boc vs. Cbz protection alters reaction rates in amidation by 30–50% .

Q. What computational methods predict the metabolic stability of this compound-derived pharmaceuticals?

  • Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to cytochrome P450 enzymes. ADME predictions (SwissADME) highlight susceptibility to hepatic glucuronidation. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. Methodological Guidance

Q. How to design experiments evaluating the stability of this compound under varying pH conditions?

  • Prepare buffered solutions (pH 2–12), incubate at 37°C, and sample at intervals (0, 6, 24, 48 hrs). Analyze degradation via HPLC-UV (λ = 254 nm). Pseudo-first-order kinetics model degradation rates. Include controls with inert atmospheres to isolate pH effects .

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Address outliers via Grubbs’ test. For contradictory results, apply Bayesian meta-analysis to quantify heterogeneity across datasets .

Q. How to integrate this compound into fragment-based drug discovery pipelines?

  • Screen via SPR (surface plasmon resonance) for target binding (KD_D < 100 µM). Optimize fragments using structure-activity relationship (SAR) guided by X-ray crystallography. Prioritize derivatives with ClogP < 3 and topological polar surface area (TPSA) < 90 Ų for blood-brain barrier penetration .

Q. Data Contradiction & Reproducibility

Q. Why do studies report conflicting solubility profiles for this compound?

  • Solubility varies with solvent polarity (e.g., 25 mg/mL in DMSO vs. <1 mg/mL in water). Temperature (e.g., 20°C vs. 37°C) and impurities (e.g., residual THF) also contribute. Standardize measurements using USP guidelines and report solvent purity (e.g., HPLC-grade) .

Q. How to address discrepancies in enantiomeric excess (% ee) across synthetic batches?

  • Audit synthetic protocols for trace metal contamination (ICP-MS) or moisture (Karl Fischer titration). Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize stirring rate, cooling gradients, and catalyst aging .

Propriétés

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRUXUKRGUFEKC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441019
Record name (S)-1-Boc-2-azetidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161511-85-9
Record name (S)-1-Boc-2-azetidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.